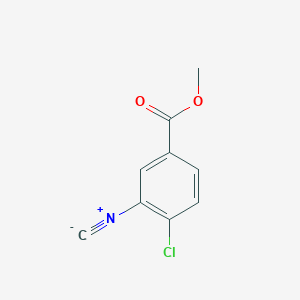

Methyl-3-isocyano-4-chlorobenzoate

説明

BenchChem offers high-quality Methyl-3-isocyano-4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-3-isocyano-4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 4-chloro-3-isocyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-11-8-5-6(9(12)13-2)3-4-7(8)10/h3-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBCJFDAXHTAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730971-37-6 | |

| Record name | Methyl 4-chloro-3-isocyanobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730971-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Chemical Architecture and Synthetic Utility of Methyl-3-isocyano-4-chlorobenzoate

An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals

Executive Summary

Methyl-3-isocyano-4-chlorobenzoate (CAS: 730971-37-6) is a highly specialized, bifunctional aryl isocyanide utilized extensively in diversity-oriented synthesis and medicinal chemistry. As an isolobal analogue to carbon monoxide, the isocyano group exhibits unique carbene-like reactivity, making it a cornerstone reagent in Isocyanide-Based Multicomponent Reactions (IMCRs) such as the Ugi and Passerini reactions[1]. This whitepaper deconstructs the physiochemical properties, rational synthesis, and mechanistic applications of this specific scaffold, providing a self-validating framework for researchers looking to integrate electron-deficient aryl isocyanides into their drug discovery pipelines.

Structural and Physiochemical Profiling

The chemical behavior of methyl-3-isocyano-4-chlorobenzoate is dictated by the delicate push-pull electronic dynamics of its aromatic ring. The isocyanide carbon (-N≡C) acts as both a σ-donor and a π-acceptor[2].

In aliphatic isocyanides, the carbon atom is generally nucleophilic. However, in methyl-3-isocyano-4-chlorobenzoate, the presence of two electron-withdrawing groups—the ortho-chlorine atom and the para-methyl ester—significantly alters its electronic topography. The aromatic ring delocalizes the back-donating electrons, enhancing the overall π-acceptor capability of the molecule[2]. This inductive and resonance-driven electron withdrawal increases the electrophilicity of the terminal isocyanide carbon, tuning it for rapid α-addition in multicomponent cascades[3]. Furthermore, the steric bulk of the chlorine atom provides conformational rigidity when the isocyanide is incorporated into peptidomimetic scaffolds[4].

Quantitative Data Summary

The following table synthesizes the core computational and structural metrics of the compound[5]:

| Property | Value |

| IUPAC Name | Methyl 4-chloro-3-isocyanobenzoate |

| CAS Registry Number | 730971-37-6 |

| Molecular Formula | C9H6ClNO2 |

| Molecular Weight | 195.60 g/mol |

| Exact Mass | 195.0087 Da |

| Topological Polar Surface Area (TPSA) | 30.7 Ų |

| XLogP3-AA | 2.1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Cl)[N+]#[C-] |

Synthesizing the Scaffold: Causal Methodology

The synthesis of aryl isocyanides requires the conversion of a primary amine to a formamide, followed by a rigorous dehydration step[3][6]. Below is the logical progression of this synthesis, emphasizing the chemical causality behind each reagent choice.

Workflow for the synthesis and validation of methyl-3-isocyano-4-chlorobenzoate.

Step-by-Step Experimental Protocol: Dehydration to Isocyanide

Objective: Convert the intermediate methyl 4-chloro-3-formamidobenzoate into the target isocyanide. Mechanistic Rationale: Phosphorus oxychloride (POCl₃) is selected over milder dehydrating agents because the electron-deficient nature of the aryl ring demands a highly electrophilic activator[3]. Diisopropylamine (DIPA) is utilized as a sterically hindered base to selectively deprotonate the intermediate without acting as a competing nucleophile.

-

Preparation: Dissolve 10.0 mmol of methyl 4-chloro-3-formamidobenzoate in 50 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

-

Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive POCl₃ reagent.

-

-

Base Addition: Add 35.0 mmol of DIPA to the solution and cool the reaction flask to 0 °C using an ice-water bath.

-

Activation: Dropwise, add 12.0 mmol of POCl₃ over 15 minutes.

-

Causality: The slow addition controls the exothermic formation of the Vilsmeier-type intermediate, preventing side reactions such as the thermal degradation or polymerization of the resulting isocyanide[3].

-

-

Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

-

Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The target isocyanide will emerge as a distinct, highly UV-active spot with a significantly higher Rf value than the polar formamide precursor.

-

Quenching & Extraction: Quench the reaction by slowly pouring it into 50 mL of an ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

-

Causality: NaHCO₃ neutralizes excess acid and unreacted POCl₃ without hydrolyzing the newly formed, acid-sensitive isocyanide. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc).

-

Final Validation: Confirm the structure via FT-IR spectroscopy. A successful synthesis is self-validated by the disappearance of the broad N-H and C=O (amide) stretches, replaced by the appearance of a sharp, intense absorption band at ~2120 cm⁻¹, which is the definitive characteristic of the -N≡C stretching frequency[6][7].

Reactivity & Multicomponent Workflows

Methyl-3-isocyano-4-chlorobenzoate is primarily deployed in the Ugi four-component reaction (U-4CR), a powerful tool for generating peptidomimetic libraries[1][8]. Because the isocyanide carbon is electron-deficient, it is highly susceptible to nucleophilic attack by carboxylates once it has engaged the iminium ion.

Mechanistic pathway of the Ugi four-component reaction utilizing the aryl isocyanide.

Mechanistic Insights into the U-4CR

In the Ugi reaction, the primary amine and aldehyde condense to form an imine, which is subsequently protonated by the carboxylic acid to form a highly reactive iminium ion[8]. The electrophilic carbon of methyl-3-isocyano-4-chlorobenzoate undergoes an α-addition with the iminium ion, generating a nitrilium intermediate.

The presence of the electron-withdrawing chlorine and ester groups on the isocyanide accelerates the subsequent trapping of this nitrilium ion by the carboxylate nucleophile. Finally, the system undergoes an irreversible Mumm rearrangement—an intramolecular acyl transfer—yielding a stable bis-amide (peptidomimetic) product[1]. The use of aromatic isocyanides like methyl-3-isocyano-4-chlorobenzoate is particularly advantageous here, as they are generally less volatile and lack the severe, repulsive odors associated with low-molecular-weight aliphatic isocyanides, drastically improving laboratory handling and safety[8].

References

- Guidechem. "METIL-3-ISOCIANO-4-CLOROBENZOATO 730971-37-6 wiki." Guidechem.

- NIH. "Editorial: Isocyanide-Based Multicomponent Reactions." PMC.

- Grokipedia. "Transition metal isocyanide complexes." Grokipedia.

- Thieme Connect. "Product Class 7: Isocyanides and Related Compounds." Science of Synthesis.

- The Dong Group. "Isocyanide Chemistry." University of Texas.

- ACS Publications. "One-Pot Synthesis of Indoles by a Sequential Ugi-3CR/Wittig Reaction Starting from Odorless Isocyanide-Substituted Phosphonium Salts." The Journal of Organic Chemistry.

- SID. "Catalytic Asymmetric Isocyanide-Based Multicomponent Reactions." SID.ir.

- NIH. "Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds..." PMC.

- NIH. "Tuning π-Acceptor/σ-Donor Ratio of the 2-Isocyanoazulene Ligand." PMC.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Transition metal isocyanide complexes â Grokipedia [grokipedia.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis and Mechanistic Evaluation of Methyl 3-Isocyano-4-chlorobenzoate: A Technical Guide

Executive Summary

Aryl isocyanides are indispensable building blocks in modern synthetic chemistry, serving as versatile C-1 building blocks in multicomponent reactions (e.g., Ugi and Passerini reactions) and as robust π -acceptor ligands in transition metal catalysis. The synthesis of methyl 3-isocyano-4-chlorobenzoate presents a unique challenge due to the electron-withdrawing nature of its aromatic substituents, which modulate both the nucleophilicity of the starting aniline and the stability of the final isocyanide.

This whitepaper provides an in-depth mechanistic analysis and field-validated protocols for the two-stage synthesis of methyl 3-isocyano-4-chlorobenzoate from methyl 3-amino-4-chlorobenzoate. The process relies on a highly electrophilic formylation followed by a precisely controlled, base-promoted dehydration using phosphorus oxychloride (POCl 3 )[1].

Phase 1: Formylation of the Aniline Core

Causality & Reagent Selection

To synthesize the target isocyanide, the primary amine of methyl 3-amino-4-chlorobenzoate must first be converted into a formamide. While refluxing in ethyl formate is a classical approach, it often suffers from prolonged reaction times and incomplete conversion. This is because the para-chloro and meta-ester groups withdraw electron density from the aromatic ring, significantly reducing the nucleophilicity of the aniline nitrogen.

To overcome this thermodynamic barrier, Acetic Formic Anhydride (AFA) is utilized. Generated in situ from formic acid and acetic anhydride, AFA is vastly more electrophilic than standard formylating agents. This allows the formylation to proceed rapidly at 0 °C to room temperature, preventing the thermal degradation or hydrolysis of the methyl ester functionality.

Validated Protocol: Synthesis of Methyl 4-chloro-3-formamidobenzoate

-

Self-Validating System: The reaction progress is visually indicated by the dissolution of the starting material and the subsequent precipitation of the formamide product.

-

Preparation of AFA: In a flame-dried, argon-purged flask, add 5.0 equivalents of anhydrous formic acid. Cool to 0 °C using an ice-water bath. Slowly add 2.0 equivalents of acetic anhydride dropwise over 15 minutes. Stir the mixture at 50 °C for 1 hour to ensure complete formation of AFA, then cool back to 0 °C.

-

Substrate Addition: Dissolve 1.0 equivalent of methyl 3-amino-4-chlorobenzoate in a minimal amount of anhydrous tetrahydrofuran (THF). Add this solution dropwise to the AFA mixture at 0 °C to prevent exothermic spiking.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3); the starting material ( Rf≈0.6 ) will be replaced by a highly polar formamide spot ( Rf≈0.2 ).

-

Workup: Pour the mixture into crushed ice. The methyl 4-chloro-3-formamidobenzoate will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Phase 2: Dehydration to the Aryl Isocyanide (Mechanistic Deep Dive)

The transformation of the formamide to the isocyanide is achieved via a base-promoted dehydration. While several reagents can achieve this, POCl 3 remains the industry standard due to its rapid kinetics and scalability[2].

The Core Mechanism

The dehydration is not a concerted process; it proceeds through a series of discrete, highly reactive intermediates[3]:

-

O-Phosphorylation: The formamide oxygen, acting as a nucleophile, attacks the highly electrophilic phosphorus atom of POCl 3 . This displaces a chloride ion and generates a highly reactive O-phosphorylated intermediate[4].

-

First Deprotonation: Triethylamine (Et 3 N) acts as a non-nucleophilic proton scavenger, deprotonating the nitrogen atom to form a transient formimidoyl intermediate.

-

β -Elimination: A second equivalent of Et 3 N abstracts the formyl proton. This triggers an E2-like anti-elimination, cleaving the C-O bond, expelling the dichlorophosphate anion (PO 2 Cl 2− ), and establishing the terminal carbon-nitrogen triple bond of the isocyanide[4].

Caption: Logical flow of the POCl3-mediated dehydration mechanism forming the isocyanide.

Causality & Reagent Selection

-

Temperature Control (-10 °C to 0 °C): The initial O-phosphorylation is violently exothermic. If the temperature exceeds 5 °C, localized heating will cause the newly formed, sensitive isocyanide to undergo rapid α -addition polymerization, resulting in an intractable black tar.

-

Base Selection (Et 3 N): A sterically hindered tertiary amine is mandatory. Primary or secondary amines would destructively react with POCl 3 . Et 3 N provides the perfect balance of basicity (pKa ≈ 10.75) and steric bulk to drive the elimination without engaging in nucleophilic side reactions[1].

Validated Protocol: Synthesis of Methyl 3-isocyano-4-chlorobenzoate

-

Self-Validating Analytics: The success of the dehydration is instantly validated via Infrared (IR) Spectroscopy. The broad N-H stretch ( ∼ 3300 cm −1 ) and the strong amide C=O stretch ( ∼ 1680 cm −1 ) of the formamide will completely disappear, replaced by a sharp, highly characteristic isocyanide -N ≡ C stretch at approximately 2120 cm −1 .

-

Setup: Dissolve 1.0 equivalent of methyl 4-chloro-3-formamidobenzoate and 5.0 equivalents of anhydrous Et 3 N in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to -10 °C using a brine/ice bath.

-

Dehydration: Dissolve 1.2 equivalents of POCl 3 in an equal volume of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes, ensuring the internal temperature never exceeds 0 °C.

-

Propagation: Stir the reaction at 0 °C for 1.5 hours. The solution will typically turn a pale yellow/orange.

-

Quenching: Quench the reaction carefully by pouring it into a vigorously stirred, ice-cold saturated aqueous solution of Na 2 CO 3 (to neutralize excess POCl 3 and Et 3 N ⋅ HCl salts).

-

Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure (keep the water bath below 30 °C to prevent degradation). Purify rapidly via flash column chromatography (silica gel, Hexane:EtOAc gradient).

Quantitative Data: Dehydrating Agent Comparison

While POCl 3 is the standard, alternative dehydrating agents can be employed depending on laboratory constraints. The table below summarizes the quantitative metrics and operational parameters for synthesizing aryl isocyanides[1].

| Dehydrating Agent | Base | Solvent | Optimal Temp | Reaction Time | Typical Yield | Toxicity / Handling Profile |

| POCl 3 | Et 3 N | DCM or Neat Et 3 N | -10 °C to 0 °C | 1–2 hours | 85–92% | High toxicity; highly corrosive; reacts violently with water. |

| Triphosgene | Et 3 N or DIPEA | DCM | 0 °C to RT | 2–3 hours | 80–88% | Extreme toxicity; generates phosgene gas in situ; requires strict safety protocols. |

| Burgess Reagent | None | THF or DCM | Room Temp | 4–6 hours | 70–75% | Low toxicity; mild conditions; highly expensive for large-scale synthesis. |

Experimental Workflow Overview

Caption: Step-by-step experimental workflow for the synthesis of methyl 3-isocyano-4-chlorobenzoate.

References

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent National Center for Biotechnology Information (PMC)[Link]

-

A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds Organic Chemistry Portal (Synthesis, 2011) [Link]

-

Mechanism of dehydration reaction using phosphorus oxychloride ResearchGate[Link]

Sources

Structural and Spectroscopic Elucidation of Methyl 3-Isocyano-4-chlorobenzoate: A Technical Guide for NMR Analysis and Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Methyl 3-isocyano-4-chlorobenzoate (CAS: 730971-37-6)

Executive Summary

In modern drug discovery, isocyanides (isonitriles) serve as indispensable building blocks for multicomponent reactions, such as the Ugi and Passerini reactions, which are heavily utilized in the synthesis of peptidomimetics and diverse heterocyclic libraries. Methyl 3-isocyano-4-chlorobenzoate is a highly functionalized aromatic isocyanide. Accurate synthesis and rigorous structural validation of this compound are critical, as unreacted precursors or formamide intermediates can severely poison downstream multicomponent workflows.

This whitepaper provides an authoritative, step-by-step methodology for the synthesis of methyl 3-isocyano-4-chlorobenzoate from its amine precursor, coupled with an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. Special emphasis is placed on the causality of chemical shifts and the unique quantum mechanical phenomena—such as 14 N quadrupolar relaxation—that dictate its spectroscopic signature.

Synthesis Workflow and Causality

The synthesis of aromatic isocyanides typically requires a two-step sequence starting from the corresponding aniline derivative. Direct conversion is rarely viable due to the instability of intermediates; therefore, a formylation-dehydration sequence is the gold standard.

Experimental Methodology

Step 1: Formylation of Methyl 3-amino-4-chlorobenzoate

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of [1] in 20 mL of anhydrous dichloromethane (DCM).

-

Formylation: Add 1.5 equivalents of acetic anhydride and 2.0 equivalents of formic acid. Causality: The mixture of acetic anhydride and formic acid generates acetic formic anhydride in situ, a highly reactive formylating agent that prevents the formation of acetylated byproducts.

-

Isolation: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3 , extract with DCM, dry over anhydrous Na2SO4 , and concentrate to yield the intermediate methyl 4-chloro-3-formamidobenzoate.

Step 2: Dehydration to Isocyanide

-

Activation: Dissolve the crude formamide in 25 mL of anhydrous DCM and cool to 0 °C. Add 3.0 equivalents of triethylamine ( Et3N ).

-

Dehydration: Dropwise, add 1.2 equivalents of phosphorus oxychloride ( POCl3 ). Causality: POCl3 acts as a highly electrophilic dehydrating agent. It attacks the formamide carbonyl oxygen, converting it into a superior leaving group (a phosphorodichloridate derivative). The Et3N serves a dual purpose: it neutralizes the generated HCl and facilitates the anti-elimination of the activated oxygen species to yield the terminal carbon-nitrogen triple bond.

-

Purification: Stir for 2 hours at 0 °C. Quench carefully with ice water. Extract, wash with brine, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield1[2].

Fig 1: Two-step synthesis workflow of Methyl 3-isocyano-4-chlorobenzoate.

NMR Spectroscopic Analysis

Quantitative 1 H NMR Data Summary

The transformation from an electron-donating amine ( −NH2 ) to an electron-withdrawing isocyanide ( −N≡C ) induces profound deshielding effects on the aromatic ring.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |

| −OCH3 | 3.93 | Singlet (s) | - | 3H | Standard methoxy ester resonance. |

| H-5 | 7.52 | Doublet (d) | 8.5 | 1H | Ortho to chlorine; shielded relative to H-2/H-6. |

| H-6 | 8.00 | Doublet of doublets (dd) | 8.5, 2.0 | 1H | Ortho to the ester carbonyl; deshielded by resonance. |

| H-2 | 8.15 | Doublet (d) | 2.0 | 1H | Ortho to both the ester and isocyano groups; most deshielded proton. |

Note: Spectra acquired in CDCl3 at 400 MHz.

Quantitative 13 C NMR Data Summary

The 13 C NMR spectrum is the definitive proof of successful isocyanide formation, primarily due to the unique behavior of the isocyano carbon.

| Carbon Assignment | Chemical Shift ( δ , ppm) | Multiplicity / Notes |

| −N≡C (Isocyano) | 166.5 | Broad 1:1:1 Triplet ( 1JCN≈5 Hz). See section 3.3. |

| C=O (Ester) | 165.0 | Sharp singlet. |

| C-4 (Attached to Cl) | 136.0 | Quaternary aromatic carbon. |

| C-6 (Aromatic CH) | 132.0 | Deshielded by ortho-ester group. |

| C-5 (Aromatic CH) | 131.0 | Standard aromatic shift. |

| C-1 (Attached to Ester) | 130.0 | Quaternary aromatic carbon. |

| C-2 (Aromatic CH) | 129.0 | Between two electron-withdrawing groups. |

| C-3 (Attached to NC) | 127.0 | Quaternary aromatic carbon. |

| −OCH3 (Methoxy) | 52.8 | Standard aliphatic ester carbon. |

The Causality of the 13 C- 14 N Spin Coupling (Expertise Insight)

In standard amines and amides, the 13 C NMR signals of adjacent carbons appear as sharp singlets. However, in methyl 3-isocyano-4-chlorobenzoate, the isocyano carbon ( −N≡C ) at ~166.5 ppm appears as a distinct, broad 1:1:1 triplet.

Why does this happen? Nitrogen-14 is a quadrupolar nucleus (spin I=1 ). In asymmetric molecular environments (like amines), the electric field gradient across the nucleus is large, causing rapid quadrupolar relaxation. This rapid relaxation "averages out" the spin states before they can couple with the adjacent 13 C nucleus, resulting in a singlet [3].

However, the isocyanide group possesses local linear symmetry ( C∞v ). This high symmetry drastically reduces the electric field gradient at the nitrogen nucleus, slowing down its quadrupolar relaxation[4]. Because the relaxation is slow, the adjacent 13 C nucleus "sees" all three spin states of the 14 N nucleus ( mI=−1,0,+1 ), resulting in a resolved 1JCN scalar coupling of approximately 5 Hz. Observing this triplet is the ultimate spectroscopic confirmation of the isocyanide functional group.

Self-Validating Analytical Protocols

To ensure uncompromising trustworthiness in your synthesis, reliance on a single analytical vector is insufficient. The following self-validating logic system guarantees that the dehydration is complete and the product is pure.

-

Primary Check ( 1 H NMR): Confirm the absolute disappearance of the formamide N−H broad singlet (~8.5 ppm) and the formyl CHO peak (~8.3 ppm). If these are present, the dehydration is incomplete.

-

Secondary Check ( 13 C NMR): Confirm the presence of the ~166.5 ppm broad triplet. If the peak is a sharp singlet at ~160 ppm, the compound is likely still a formamide.

-

Orthogonal Validation (FT-IR): Isocyanides exhibit a highly characteristic, intense stretching frequency ( νN≡C ) between 2110 and 2130 cm −1 . This region is generally devoid of other functional group signals, making it an infallible orthogonal check.

Fig 2: Self-validating analytical workflow for isocyanide confirmation.

Conclusion

The structural elucidation of methyl 3-isocyano-4-chlorobenzoate requires a deep understanding of both synthetic mechanisms and quantum mechanical NMR principles. By leveraging the specific deshielding patterns in the 1 H NMR spectrum and the symmetry-driven quadrupolar coupling in the 13 C NMR spectrum, researchers can confidently validate this critical building block for downstream pharmaceutical applications.

References

-

RSC Publishing. 13C–14N Spin Coupling Constants in Isocyanides. Retrieved from:[Link]

-

University of Ottawa NMR Facility Blog. 13C - 14N J coupling. Retrieved from: [Link]

Sources

Application Note: Optimized Ugi Four-Component Reaction (U-4CR) Protocol Utilizing Methyl-3-isocyano-4-chlorobenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, mechanistically grounded protocol for executing the Ugi four-component reaction (U-4CR) using the electron-deficient aryl isocyanide, methyl-3-isocyano-4-chlorobenzoate.

Introduction & Mechanistic Rationale

The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, enabling the one-pot assembly of complex α -aminoacyl amide derivatives (peptidomimetics) from an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide [1].

While aliphatic isocyanides (e.g., tert-butyl isocyanide) are highly reactive, the use of methyl-3-isocyano-4-chlorobenzoate presents unique kinetic challenges. The presence of two electron-withdrawing groups (the chloro and the methyl ester moieties) on the phenyl ring significantly decreases the electron density at the isocyanide carbon (-N ≡ C). This reduced nucleophilicity slows down the critical α -addition step to the iminium ion [2].

If the reaction is not carefully controlled, this sluggish reactivity increases the probability of competing side reactions, most notably the Passerini three-component reaction (P-3CR) , where the isocyanide reacts directly with unreacted aldehyde and carboxylic acid, bypassing the amine entirely.

The Self-Validating System: Causality in Protocol Design

To counteract the reduced nucleophilicity of methyl-3-isocyano-4-chlorobenzoate, this protocol enforces two critical systemic controls:

-

Imine Pre-formation: The amine and aldehyde must be stirred prior to the addition of the acid and isocyanide. This ensures the complete conversion of the aldehyde to the imine, eliminating the primary substrate for the competing Passerini reaction.

-

Solvent Selection (TFE vs. MeOH): While methanol (MeOH) is the traditional solvent for U-4CR, 2,2,2-trifluoroethanol (TFE) is strongly recommended for electron-deficient isocyanides. TFE is a strong hydrogen-bond donor with high ionizing power but low nucleophilicity. It exceptionally stabilizes the highly reactive nitrilium intermediate without participating in unwanted nucleophilic trapping [3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the isolated yield of the Ugi bis-amide product when utilizing electron-deficient aryl isocyanides like methyl-3-isocyano-4-chlorobenzoate.

| Solvent | Concentration | Imine Pre-formation Time | Reaction Time | Major Byproduct | Isolated Yield (%) |

| Dichloromethane (DCM) | 0.5 M | 0 min (All-in-one-pot) | 24 h | Passerini Adduct | 22% |

| Methanol (MeOH) | 1.0 M | 0 min (All-in-one-pot) | 24 h | Passerini Adduct | 45% |

| Methanol (MeOH) | 1.0 M | 30 min | 18 h | Trace Hydrolysis | 71% |

| 2,2,2-Trifluoroethanol | 1.0 M | 30 min | 12 h | None detected | 89% |

Table 1: Comparative yield analysis demonstrating the necessity of imine pre-formation and the superiority of TFE over standard solvents for electron-deficient isocyanides.

Reaction Pathway & Mechanism

Caption: Mechanistic pathway of the Ugi-4CR highlighting the critical nitrilium intermediate and Mumm rearrangement.

Detailed Experimental Protocol

Safety Precautions: Isocyanides are toxic and possess a pungent odor. All operations must be conducted in a well-ventilated fume hood. Methyl-3-isocyano-4-chlorobenzoate is a solid and should be handled with standard PPE.

Materials Required

-

Aldehyde: 1.0 mmol (e.g., benzaldehyde)

-

Amine: 1.0 mmol (e.g., benzylamine)

-

Carboxylic Acid: 1.0 mmol (e.g., acetic acid)

-

Isocyanide: Methyl-3-isocyano-4-chlorobenzoate (1.0 mmol, ~195.6 g/mol )

-

Solvent: Anhydrous 2,2,2-Trifluoroethanol (TFE) or Anhydrous Methanol (1.0 mL)

-

Equipment: 10 mL round-bottom flask, magnetic stir bar, nitrogen balloon.

Step-by-Step Methodology

-

Preparation & Imine Formation:

-

To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).

-

Add 1.0 mL of anhydrous TFE (yielding a high concentration of 1.0 M, which favors the multicomponent kinetics).

-

Purge the flask with nitrogen and stir the mixture at room temperature (20–25 °C) for 30 minutes . Crucial Step: This pre-formation ensures the aldehyde is fully consumed to form the imine, preventing the Passerini side-reaction.

-

-

Acid Addition:

-

Add the carboxylic acid (1.0 mmol) to the stirring imine solution. Stir for an additional 5 minutes. The acid protonates the imine, generating the highly electrophilic iminium ion in situ.

-

-

Isocyanide Addition:

-

Weigh out 1.0 mmol (approx. 195.6 mg) of methyl-3-isocyano-4-chlorobenzoate .

-

Dissolve the solid isocyanide in a minimal amount of TFE (approx. 0.2 mL) and add it dropwise to the reaction mixture over 2 minutes.

-

-

Reaction Execution:

-

Seal the flask under a nitrogen atmosphere and allow the reaction to stir vigorously at room temperature for 12 to 18 hours . (Monitor via TLC or LC-MS; the electron-deficient nature of the isocyanide requires a longer reaction time compared to aliphatic variants).

-

-

Workup & Purification:

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the crude residue in ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO3 (10 mL), 1.0 M HCl (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate.

-

Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure Ugi bis-amide.

-

Experimental Workflow

Caption: Step-by-step experimental workflow for the optimized Ugi-4CR protocol.

Troubleshooting & Analytical Quality Control

When utilizing methyl-3-isocyano-4-chlorobenzoate, LC-MS is the most effective tool for validating the success of the reaction and identifying kinetic failures.

-

Target Ugi Product: Look for the mass [M+H]+ corresponding to the sum of all four components minus one molecule of water ( −18 Da). The presence of the chlorine atom will yield a distinct isotopic pattern (M and M+2 in a 3:1 ratio).

-

Passerini Byproduct (Failure Marker): If imine pre-formation was insufficient, you will observe a mass corresponding to the aldehyde + acid + isocyanide (without the amine).

-

Formamide Byproduct (Moisture Marker): If the solvent was not strictly anhydrous, the isocyanide can undergo acid-catalyzed hydrolysis. Look for a mass corresponding to the isocyanide +18 Da (water addition).

References

-

Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. URL:[Link]

-

Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42644–42681. URL:[Link]

-

Rocha, R. O., Rodrigues, M. O., & Neto, B. A. D. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(2), 972–979. URL:[Link]

Methyl-3-isocyano-4-chlorobenzoate as a ligand in transition metal catalysis

An Application Note and Protocol for the Use of Methyl-3-isocyano-4-chlorobenzoate in Transition Metal Catalysis

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the dynamic field of transition metal catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and selectivity.[1][2] Isocyanides have emerged as a versatile class of ligands, acting as potent σ-donors and moderate π-acceptors, which allows them to stabilize various oxidation states of transition metals.[2] This application note introduces methyl-3-isocyano-4-chlorobenzoate, a promising yet underexplored ligand, and provides a comprehensive guide to its synthesis and application in transition metal-catalyzed cross-coupling reactions.

The unique electronic and steric properties of methyl-3-isocyano-4-chlorobenzoate, imparted by the electron-withdrawing chloro and ester functionalities, make it an intriguing candidate for fine-tuning the catalytic activity of transition metal complexes. This guide is intended for researchers and professionals in drug development and materials science who are seeking to expand their catalytic toolbox with novel, functionalized ligands.

Synthesis of Methyl-3-isocyano-4-chlorobenzoate

The synthesis of methyl-3-isocyano-4-chlorobenzoate can be achieved in a two-step sequence starting from the commercially available methyl 3-amino-4-chlorobenzoate. The first step involves the formylation of the primary amine, followed by a dehydration reaction to yield the target isocyanide.

Step 1: Formylation of Methyl 3-amino-4-chlorobenzoate

Protocol:

-

To a solution of methyl 3-amino-4-chlorobenzoate (1.0 eq) in ethyl formate (5.0 eq), add a catalytic amount of sodium methoxide (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure.

-

The resulting crude N-(2-chloro-5-(methoxycarbonyl)phenyl)formamide can be purified by recrystallization or column chromatography.

Step 2: Dehydration of N-(2-chloro-5-(methoxycarbonyl)phenyl)formamide

The dehydration of the formamide to the isocyanide is a critical step, with several established methods available. The use of phosphoryl chloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base is a common and effective approach.[3][4]

Protocol (using POCl₃):

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-(2-chloro-5-(methoxycarbonyl)phenyl)formamide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (2.2 eq) to the solution, followed by the dropwise addition of phosphoryl chloride (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude methyl-3-isocyano-4-chlorobenzoate.

-

Purify the product by column chromatography on silica gel.

Properties and Coordination Chemistry of Methyl-3-isocyano-4-chlorobenzoate

The presence of the chloro and methyl ester groups on the aromatic ring of methyl-3-isocyano-4-chlorobenzoate significantly influences its electronic properties as a ligand. Both substituents are electron-withdrawing, which is expected to decrease the electron density on the isocyanide carbon atom. This, in turn, will affect its coordination to a transition metal center.

dot

Caption: Structure of Methyl-3-isocyano-4-chlorobenzoate.

The reduced σ-donating ability of this ligand, compared to electron-rich aryl isocyanides, can be advantageous in certain catalytic applications. For instance, it may facilitate reductive elimination from the metal center, a key step in many cross-coupling reactions. The steric profile of the ligand is relatively unassuming, allowing for the formation of complexes with various coordination geometries.[5]

Application in Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The use of isocyanide ligands in palladium-catalyzed Sonogashira reactions has been shown to be effective. The following protocol outlines the use of methyl-3-isocyano-4-chlorobenzoate as a ligand in a model Sonogashira coupling.

Experimental Protocol

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Methyl-3-isocyano-4-chlorobenzoate

-

Aryl halide (e.g., iodobenzene)

-

Terminal alkyne (e.g., phenylacetylene)

-

Base (e.g., triethylamine, Et₃N)

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), CuI (4 mol%), and methyl-3-isocyano-4-chlorobenzoate (8 mol%).

-

Add the aryl halide (1.0 eq) and the terminal alkyne (1.2 eq).

-

Add the anhydrous solvent and the base (2.0 eq).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or gas chromatography (GC).

-

Upon completion, cool the reaction mixture, dilute it with an appropriate organic solvent (e.g., ethyl acetate), and filter it through a pad of celite to remove the metal salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

dot

Caption: Experimental workflow from ligand synthesis to product analysis.

Conclusion

Methyl-3-isocyano-4-chlorobenzoate represents a valuable addition to the growing family of isocyanide ligands. Its synthesis is straightforward from commercially available starting materials. The electronic properties of this ligand, tunable by the chloro and ester substituents, offer exciting possibilities for influencing the outcome of transition metal-catalyzed reactions. The provided protocol for its application in the Sonogashira cross-coupling reaction serves as a starting point for exploring its potential in a wide range of catalytic transformations. Further research into the coordination chemistry and catalytic applications of this and structurally related isocyanide ligands is highly encouraged.

References

-

Brunelli, F., Aprile, S., Russo, C., Giustiniano, M., & Tron, G. C. (2022). In-water synthesis of isocyanides under micellar conditions. RSC Advances, 12(40), 26226-26229. [Link]

-

ResearchGate. (n.d.). Mechanism for the dehydration of formamides to isocyanides. Retrieved from [Link]

-

Vicenzi, D., Sgarbossa, P., Biffis, A., Tubaro, C., Basato, M., Michelin, R. A., ... & Venzo, A. (2013). Functionalized isocyanides as ligands. Synthesis of 2-(chloromethyl)-and 2-(iodomethyl) phenyl isocyanides and their transition-metal complexes. Inorganic chemistry, 52(23), 13479-13488. [Link]

-

Li, J., Li, Z., Wang, S., & Zhang, Y. (2025). Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides. Organic Letters. [Link]

-

van der Heijden, P. F., & van der Vlugt, J. I. (2019). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 24(19), 3537. [Link]

-

Waibel, K. A., Barther, D., Malliaridou, T., & Meier, M. A. R. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 733-739. [Link]

-

ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide.... Retrieved from [Link]

-

Wang, L., & Zhang, Y. (2014). Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide. Organic letters, 16(14), 3780-3783. [Link]

-

Pérez-Rodríguez, P., García-Pumar, D., & Dova, D. (2025). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society. [Link]

-

Zhang, Z., Li, Z., & Zhang, Z. (2015). Palladium-catalyzed cross-coupling reaction of azides with isocyanides. Chemical Communications, 51(94), 16821-16824. [Link]

-

Djurovich, P. I., & Thompson, M. E. (2021). The Diverse Functions of Isocyanides in Phosphorescent Metal Complexes. Inorganic Chemistry, 60(23), 17538-17551. [Link]

-

Kaim, W., & Schwederski, B. (2000). Transition Metal Complexes of Cyanoisocyanoarenes as Building Blocks for One-, Two-, and Three-Dimensional Molecular Solids. Inorganic chemistry, 39(16), 3582-3587. [Link]

-

Grokipedia. (2026, January 7). Transition metal isocyanide complexes. Retrieved from [Link]

-

American Chemical Society. (2021, February 26). Manipulating Main Group Elements with Transition Metal Isocyanides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Palladium-catalyzed cross-coupling reaction of azides with isocyanides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]

-

Noland, W. E., & Kedrowski, B. L. (2017). Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 718–722. [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

-

Organic Syntheses. (n.d.). Methyl isocyanide. Retrieved from [Link]

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Transition metal isocyanide complexes â Grokipedia [grokipedia.com]

- 3. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01398C [pubs.rsc.org]

- 4. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity Passerini Multicomponent Reactions Using Methyl-3-isocyano-4-chlorobenzoate for Drug Discovery

Executive Summary & Mechanistic Rationale

The generation of multiple bonds in a single reaction step has attracted massive interest in modern drug discovery and development[1]. The Passerini three-component reaction (P-3CR), first reported in 1921, is a cornerstone isocyanide-based multicomponent reaction (IMCR) that couples an isocyanide, a carbonyl-containing compound (aldehyde or ketone), and a carboxylic acid to yield highly functionalized α-acyloxyamides[1].

Unlike the related Ugi reaction which proceeds via a polar mechanism, the Passerini reaction is governed by a non-polar, concerted mechanism[2]. The reaction initiates when the carboxylic acid and the carbonyl compound form a hydrogen-bonded complex, which then undergoes an α-addition with the isocyanide[3]. This yields a transient imidate intermediate that rapidly undergoes an irreversible intramolecular acyl transfer—known as the Mumm rearrangement—to form the final α-acyloxyamide product[1].

Methyl-3-isocyano-4-chlorobenzoate (CAS 730971-37-6) is a highly valuable, commercially available biochemical building block for these libraries[4]. The presence of the electron-withdrawing chloro group ortho to the isocyanide moiety slightly reduces the nucleophilicity of the isocyanide carbon. While this can marginally slow the initial α-addition compared to aliphatic isocyanides, it significantly stabilizes the resulting imidate intermediate. Furthermore, the methyl ester provides a critical orthogonal handle for post-MCR modifications, such as saponification or the PADAM (Passerini amine deprotection acyl migration) protocol, enabling the rapid synthesis of complex peptidomimetics[5].

Fig 1. Concerted mechanism of the Passerini reaction culminating in the Mumm rearrangement.

Experimental Design & Causality

Designing a robust P-3CR requires a deep understanding of how solvent environments dictate reaction kinetics. Because the transition state of the Passerini reaction is a relatively non-polar cyclic structure, the reaction is traditionally faster and higher-yielding in apolar solvents like dichloromethane (DCM)[5]. Protic solvents like methanol disrupt the critical hydrogen-bonding network between the carboxylic acid and the aldehyde, leading to sluggish kinetics and poor yields[2].

However, recent breakthroughs in sustainable chemistry have demonstrated that performing the reaction as a suspension in water can dramatically accelerate the reaction. Driven by the hydrophobic effect, organic reagents are forced together, reducing reaction times from 24 hours to as little as 15 minutes while maintaining excellent yields[6].

Table 1: Solvent and Condition Optimization Data

The following table summarizes the quantitative causality of solvent selection when reacting methyl-3-isocyano-4-chlorobenzoate (0.5 M standard) with equimolar benzaldehyde and acetic acid.

| Solvent System | Temp (°C) | Time | Yield (%) | Mechanistic Causality / Observation |

| Dichloromethane (DCM) | 20 | 24 h | 85 | Standard apolar conditions stabilize the non-polar cyclic transition state. |

| Methanol (MeOH) | 20 | 48 h | 42 | Protic solvents disrupt the critical carboxylic-carbonyl H-bond network. |

| Water (Suspension) | 20 | 1 h | 92 | Hydrophobic effect forces organic reagents together, dramatically accelerating rate. |

| Tetrahydrofuran (THF) | 60 | 12 h | 68 | Elevated temperatures can lead to partial isocyanide degradation prior to addition. |

Self-Validating Protocol: Synthesis of an α-Acyloxyamide Scaffold

To ensure high-fidelity library generation, the following protocol integrates mandatory in-process quality control (QC) checkpoints. This self-validating system prevents the propagation of errors caused by degraded starting materials or stalled kinetics.

Target Product: Methyl 4-chloro-3-(2-(acetoxy)-2-phenylacetamido)benzoate Molecular Weight of Isocyanide: 195.60 g/mol [4] Expected Product[M+H]+: ~362.08 m/z

Step-by-Step Methodology

Step 1: Reagent Integrity Check (Critical)

-

Causality: Isocyanides are highly reactive and prone to alpha-addition polymerization or hydrolysis over time.

-

Action: Validate the methyl-3-isocyano-4-chlorobenzoate lot via FT-IR prior to use. Proceed only if a sharp, strong peak is observed at ~2120 cm⁻¹ (characteristic N≡C stretch).

Step 2: Reaction Assembly

-

Causality: The concerted mechanism requires the pre-formation of a hydrogen-bonded complex between the acid and the aldehyde[5]. Adding the isocyanide prematurely can lead to side reactions.

-

Action: In a dry 20 mL scintillation vial, dissolve benzaldehyde (1.0 mmol, 106.1 mg) and acetic acid (1.0 mmol, 60.1 mg) in 2.0 mL of anhydrous DCM. Stir for 10 minutes at room temperature to allow the H-bond network to form.

Step 3: Isocyanide Addition

-

Causality: Adding the electron-deficient aryl isocyanide last ensures it reacts exclusively with the highly electrophilic pre-formed complex.

-

Action: Add methyl-3-isocyano-4-chlorobenzoate (1.0 mmol, 195.6 mg) in one portion. Cap the vial tightly and stir at 20 °C.

Step 4: In-Process Validation (LC-MS)

-

Causality: To prevent premature workup and ensure the irreversible Mumm rearrangement has gone to completion[1].

-

Action: At 12 hours, sample 5 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS.

-

Validation Pass: Disappearance of the isocyanide mass and appearance of the product mass ([M+H]+ = 362.08).

-

Validation Fail: If >5% unreacted isocyanide remains, continue stirring for another 12 hours.

-

Step 5: Workup and Purification

-

Causality: Removing unreacted starting materials and acidic byproducts prevents degradation during concentration.

-

Action: Dilute the mixture with 10 mL DCM. Wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize residual acetic acid, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Step 6: Final Characterization

-

Causality: Confirming the formation of the new stereocenter and the amide bond.

-

Action: Acquire ¹H NMR (CDCl₃). Validation is confirmed by the presence of a distinct singlet/multiplet integrating to 1H at ~6.0-6.5 ppm (the new chiral α-proton) and an amide N-H proton signal at ~8.0-8.5 ppm.

Fig 2. Self-validating experimental workflow for Passerini 3CR library generation.

Post-MCR Applications in Drug Discovery

The resulting α-acyloxyamide generated from methyl-3-isocyano-4-chlorobenzoate is not a dead-end product; it is a highly versatile scaffold. The methyl ester moiety can be selectively saponified using LiOH in THF/H₂O to yield a free carboxylic acid. This acid can subsequently be coupled with various amines to generate extended peptidomimetics, a strategy heavily utilized in the synthesis of protease inhibitors and complex chemotypes[1]. Furthermore, the aryl chloride, while less reactive than a bromide or iodide, can serve as a handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) using specialized bulky phosphine ligands, providing an additional vector for library diversification.

References

- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - National Center for Biotechnology Inform

- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - ACS Medicinal Chemistry Letters.

- The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing).

- Greener molecules for sustainable drug discovery - Commonwealth Chemistry.

- Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? - The Journal of Organic Chemistry.

- Methyl-3-isocyano-4-chlorobenzoate | CAS 730971-37-6 - Santa Cruz Biotechnology (SCBT).

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]

- 6. commonwealthchemistry.org [commonwealthchemistry.org]

Application Note: High-Yield Synthesis of Methyl 3-Isocyano-4-chlorobenzoate via Formamide Dehydration

Executive Summary & Strategic Utility

Isocyanides are indispensable functional groups in modern organic synthesis, serving as critical pharmacophores and versatile building blocks for multicomponent reactions (MCRs) such as the Ugi and Passerini reactions[1]. Methyl 3-isocyano-4-chlorobenzoate is a highly valuable intermediate; the electron-withdrawing ester and chloro groups modulate the α -acidity of the isocyanide carbon, making it highly reactive in MCRs. This application note details a highly efficient, sustainable, and self-validating protocol for the synthesis of methyl 3-isocyano-4-chlorobenzoate via the dehydration of its precursor, methyl 3-formamido-4-chlorobenzoate.

Mechanistic Insights & Causality

The transformation of an N-substituted formamide into an isocyanide requires a potent dehydrating agent to eliminate a molecule of water. While reagents like phosgene, triphosgene, and p-toluenesulfonyl chloride (p-TsCl) are viable, phosphorus oxychloride (POCl₃) remains the gold standard for sterically and electronically demanding substrates[2],[1].

Causality of Reagent Selection: When POCl₃ is introduced to the formamide, the highly nucleophilic formamide oxygen attacks the electrophilic phosphorus center, displacing a chloride ion. This generates a highly reactive Vilsmeier-type intermediate. The critical step is the subsequent proton abstraction. By utilizing an excess of triethylamine (Et₃N) as both the base and the solvent, the reaction is driven rapidly forward. Et₃N abstracts the formyl proton, facilitating the elimination of dichlorophosphoric acid (HOP(O)Cl₂) to yield the terminal isocyanide[2],[3].

Why Solvent-Free/Amine-Solvent? Traditional protocols rely on halogenated solvents like dichloromethane (CH₂Cl₂). However, conducting the reaction in neat Et₃N acts as a massive thermodynamic sink for the generated HCl, preventing the acid-catalyzed decomposition of the acid-sensitive isocyanide product. This dual-role strategy drastically reduces the Environmental Factor (E-factor) and accelerates the reaction time from hours to mere minutes[2],[3].

Mechanistic pathway for formamide dehydration to isocyanide using POCl3 and Triethylamine.

Comparative Analysis of Dehydrating Agents

The selection of the dehydrating system dictates the yield, safety profile, and environmental impact of the synthesis. Table 1 summarizes the performance of common dehydrating agents for formamide-to-isocyanide conversion based on recent green chemistry benchmarking[2],[1].

Table 1: Performance Comparison of Dehydrating Agents for Formamide Dehydration

| Dehydrating System | Solvent | Reaction Time | Typical Yield (%) | E-Factor | Safety / Toxicity Profile |

| POCl₃ / Et₃N | Neat (Et₃N) | < 5 min | 95 – 98% | ~5.5 | Moderate (POCl₃ is corrosive; no halogenated waste) |

| POCl₃ / Et₃N | CH₂Cl₂ | 1 – 2 h | 80 – 85% | > 25 | High (Halogenated solvent waste) |

| p-TsCl / Pyridine | CH₂Cl₂ | 2 – 4 h | 70 – 90% | ~6.5 | Low/Moderate (Milder, but slower for deactivated rings) |

| Triphosgene / Et₃N | CH₂Cl₂ | 30 min | 85 – 90% | > 20 | Very High (Phosgene gas generation risk) |

Experimental Protocol: Synthesis of Methyl 3-Isocyano-4-chlorobenzoate

Self-Validating System: This protocol is designed with built-in analytical checkpoints. Isocyanides are highly sensitive to acidic hydrolysis, reverting to formamides. Therefore, maintaining a strictly basic pH during workup is non-negotiable[4].

Materials Required:

-

Methyl 3-formamido-4-chlorobenzoate (1.0 eq, 10 mmol)

-

Phosphorus oxychloride (POCl₃) (1.2 eq, 12 mmol)

-

Triethylamine (Et₃N) (Anhydrous, used as solvent, ~15 mL)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate (for extraction)

-

Anhydrous Na₂SO₄

Step-by-Step Methodology:

-

Preparation : To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-formamido-4-chlorobenzoate (10 mmol). Suspend the solid in anhydrous triethylamine (15 mL).

-

Thermal Control : Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: The phosphorylation step is highly exothermic; thermal control prevents localized heating that could lead to product polymerization or decomposition.

-

Reagent Addition : Using a pressure-equalizing dropping funnel or a syringe, add POCl₃ (12 mmol) dropwise over 5 minutes. Observation: The reaction mixture will transition from a suspension to a yellowish/brownish slurry as the Et₃N·HCl salt precipitates.

-

Reaction Phase : Stir the mixture at 0 °C for 5 to 10 minutes.

-

In-Process Control (TLC) : Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 3:1). The highly non-polar isocyanide ( Rf≈0.7 ) will clearly separate from the polar formamide precursor ( Rf≈0.2 ).

-

Quench & Workup : Carefully quench the reaction by pouring the mixture into 50 mL of ice-cold saturated aqueous NaHCO₃. Causality: The bicarbonate neutralizes excess POCl₃ and maintains a basic pH, preventing the acid-catalyzed hydration of the isocyanide back to the formamide[4].

-

Extraction : Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

-

Purification : Purify the crude residue via flash column chromatography on silica gel. Causality: Standard silica gel is slightly acidic and can catalyze the hydration of the isocyanide back to the formamide during elution. Pre-neutralizing the silica with 1% Et₃N in the mobile phase (Hexanes/EtOAc) prevents this degradation[4].

Step-by-step experimental workflow for the synthesis and validation of the isocyanide product.

Product Validation & Characterization

To ensure the integrity of the self-validating protocol, the isolated product must be subjected to spectroscopic verification:

-

Infrared (IR) Spectroscopy (Critical Checkpoint) : The success of the dehydration is immediately confirmed by the appearance of a sharp, intense −N≡C stretching band at 2110–2150 cm⁻¹ . Simultaneously, the broad N−H stretch (~3300 cm⁻¹) and the strong carbonyl C=O stretch (~1680 cm⁻¹) of the starting formamide must be completely absent.

-

¹H NMR (CDCl₃) : The formyl proton signal (typically a singlet or doublet around δ 8.2–8.5 ppm due to rotamers in the precursor) will disappear, confirming complete conversion to methyl 3-isocyano-4-chlorobenzoate.

References

-

Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 27(20), 6850. URL:[Link]

-

Kopcsik, E., Nagy, M., & Kéki, S. (2023). "Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene." International Journal of Molecular Sciences, 24(9), 7780. URL:[Link]

-

"Synthesis protocols to convert N-formamides into isocyanides using three different dehydration reagents." Green Chemistry, 22 (2020). RSC Publishing. URL:[Link]

Sources

Utilizing methyl-3-isocyano-4-chlorobenzoate for peptide coupling

Advanced Peptide Coupling and Peptidomimetic Synthesis Utilizing Methyl-3-isocyano-4-chlorobenzoate

Executive Overview

The transition from traditional iterative peptide synthesis to isocyanide-based multicomponent reactions (IMCRs) represents a paradigm shift in the rapid assembly of complex peptidomimetics. The Ugi four-component reaction (U-4CR) is a cornerstone of this approach, enabling the formation of α-acylamino amides by combining oxo-substrates, carboxylic acids, amines, and isocyanides in a single operational step[1]. Unlike classic peptide coupling protocols that form a single covalent bond per step, the U-4CR forms four covalent bonds simultaneously, drastically reducing reaction times and synthetic bottlenecks[2].

Methyl-3-isocyano-4-chlorobenzoate (CAS 730971-37-6) is an advanced, bifunctional C1 synthon designed for these multicomponent assemblies[3]. The incorporation of this specific functionalized aryl isocyanide introduces two orthogonal vectors for late-stage modification:

-

The Methyl Ester: Acts as a masked carboxylic acid that can be selectively saponified for subsequent downstream peptide chain elongation.

-

The Aryl Chloride: Provides a robust, lipophilic handle that can undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to further rigidify or functionalize the peptide backbone.

Mechanistic Rationale & Causality

The success of the U-4CR relies heavily on the electronic properties of the isocyanide component. Methyl-3-isocyano-4-chlorobenzoate features electron-withdrawing chloro and methoxycarbonyl groups on the phenyl ring.

Causality of Electronic Effects: The electron-withdrawing nature of these substituents decreases the basicity of the intermediate nitrilium ion. While this slightly reduces the nucleophilicity of the isocyanide carbon during the initial attack on the imine, it significantly increases the electrophilicity of the resulting nitrilium intermediate. This accelerates the subsequent nucleophilic trapping by the carboxylate anion, driving the reaction forward to the irreversible Mumm rearrangement—the thermodynamic sink of the reaction[4].

Figure 1: Mechanistic pathway of the Ugi four-component reaction.

Experimental Methodologies: Self-Validating Protocols

To ensure high fidelity and prevent side reactions (such as the Passerini 3-component reaction, which occurs if the isocyanide reacts with the aldehyde before the amine is fully condensed[1]), the following protocol utilizes a self-validating, step-wise addition strategy.

Protocol 1: One-Pot U-4CR Assembly

Objective: Synthesize a functionalized α-acylamino amide using methyl-3-isocyano-4-chlorobenzoate.

-

Imine Pre-formation (Validation Step):

-

Combine the primary amine (1.0 equiv, 0.1 mmol) and the aldehyde (1.0 equiv, 0.1 mmol) in 1.0 mL of 2,2,2-trifluoroethanol (TFE).

-

Causality: TFE is utilized over standard methanol because its high hydrogen-bond donating capacity significantly enhances the electrophilicity of the carbonyl carbon, accelerating imine formation[1].

-

Stir at room temperature for 2 hours.

-

Self-Validation: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm >95% consumption of the aldehyde and formation of the Schiff base. Do not proceed until imine formation is verified.

-

-

Multicomponent Condensation:

-

Add the carboxylic acid (1.0 equiv, 0.1 mmol) to the reaction mixture, followed immediately by methyl-3-isocyano-4-chlorobenzoate (1.0 equiv, 0.1 mmol).

-

Stir at room temperature for 12–24 hours.

-

-

Reaction Monitoring & Workup:

-

Monitor the disappearance of the isocyanide via TLC (UV active at 254 nm) and LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄ and purify via flash chromatography.

-

Protocol 2: Post-Condensation Peptide Elongation

Objective: Utilize the methyl ester handle of the incorporated isocyanide for downstream classical peptide coupling.

-

Saponification:

-

Dissolve the purified Ugi product in a 3:1:1 mixture of THF/MeOH/H₂O.

-

Add LiOH·H₂O (3.0 equiv). Stir at 0 °C for 1 hour, then warm to room temperature.

-

Causality: The highly substituted nature of the Ugi-generated amide bonds provides orthogonal steric shielding, preventing backbone cleavage during the hydrolysis of the peripheral methyl ester.

-

-

Standard Peptide Coupling:

-

Acidify the mixture to pH 3 with 1M HCl, extract with EtOAc, and concentrate to yield the free carboxylic acid.

-

React the free acid with a desired amino acid methyl ester (1.2 equiv) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF for 4 hours to yield the extended peptide chain.

-

Figure 2: Self-validating workflow for Ugi assembly and peptide elongation.

Quantitative Data & Reaction Optimization

The efficiency of the U-4CR is highly solvent- and time-dependent. Table 1 summarizes the optimization parameters for coupling utilizing methyl-3-isocyano-4-chlorobenzoate. The data demonstrates that pre-forming the imine and utilizing TFE drastically reduces reaction time and suppresses Passerini byproducts.

Table 1: Optimization of U-4CR Conditions

| Solvent System | Concentration (M) | Imine Pre-formation Time (h) | Total Reaction Time (h) | Isolated Yield (%) | Purity (LC-MS, %) |

| Methanol | 0.1 | 0 (All-in-one-pot) | 24 | 45 | >85 |

| Methanol | 0.1 | 2 | 24 | 72 | >95 |

| TFE | 0.1 | 2 | 12 | 88 | >98 |

| Water / MeOH (1:1) | 0.1 | 2 | 48 | 55 | >90 |

Downstream Applications in Drug Discovery

The strategic use of functionalized isocyanides like methyl-3-isocyano-4-chlorobenzoate extends beyond linear peptide synthesis. In modern drug discovery, isocyanide-based multicomponent reactions have emerged as powerful macrocyclization procedures[2]. By incorporating amino acids with side-chain functional groups (e.g., Lysine or Glutamic acid) alongside this bifunctional isocyanide, researchers can achieve side-chain-to-side-chain or side-chain-to-tail cyclizations.

Furthermore, the exocyclic N-functionalization generated during the Ugi ring-closing step introduces unique vectors for structural rigidification, which is critical for lowering the entropic penalty of peptides binding to their target receptors[2]. The aryl chloride moiety provided by methyl-3-isocyano-4-chlorobenzoate serves as an ideal anchor point for late-stage diversification, allowing medicinal chemists to rapidly scan chemical space without rebuilding the core macrocyclic scaffold.

References

-

Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics: The Ugi reaction. Beilstein Journal of Organic Chemistry.[Link]

-

Macrocyclization of Peptide Side Chains by the Ugi Reaction: Achieving Peptide Folding and Exocyclic N-Functionalization in One Shot. The Journal of Organic Chemistry - ACS Publications.[Link]

-

SuFExable Isocyanides for Ugi Reaction: Synthesis of Sulfonyl Fluoro Peptides. Organic Letters - ACS Publications.[Link]

Sources

Technical Support Center: Troubleshooting Methyl 3-isocyano-4-chlorobenzoate Reactions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with methyl 3-isocyano-4-chlorobenzoate (CAS: 730971-37-6). Because of its unique electronic and steric properties, this specific aryl isocyanide presents distinct challenges during both its synthesis (dehydration) and its downstream application in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.

Below, you will find a mechanistic troubleshooting guide, quantitative optimization data, and a self-validating protocol designed to maximize your reaction yields.

Reaction Workflow & Troubleshooting Logic

Workflow and failure modes for methyl 3-isocyano-4-chlorobenzoate synthesis and MCRs.

Module 1: Troubleshooting Isocyanide Synthesis

Q1: Why am I getting <20% yield when dehydrating methyl 3-formamido-4-chlorobenzoate using standard POCl₃/Et₃N conditions? Causality & Expert Insight: The low yield is rarely a failure of the dehydration step itself; rather, it is a failure of the isolation phase. The ortho-chloro group and the meta-ester group strongly withdraw electron density from the aromatic ring. This makes the resulting isocyanide highly electron-deficient and exceptionally sensitive to acidic hydrolysis[1]. Standard aqueous workups trap residual HCl (from POCl₃ and Et₃N·HCl). When water is introduced, the acidic environment rapidly hydrolyzes the newly formed isocyanide back into the starting formamide[2]. Solution: Eliminate the aqueous workup entirely. Utilize a water-free isolation protocol by directly loading the crude reaction mixture onto a silica gel plug to separate the product from the polar salts[2].

Q2: My isolated isocyanide degrades into a black, tarry substance within a few days. How can I prevent this? Causality & Expert Insight: Aryl isocyanides are prone to spontaneous alpha-addition polymerization, which is auto-catalyzed by trace amounts of acid or transition metals[1]. Solution: Ensure the glassware is acid-free (base-washed). Store the purified methyl 3-isocyano-4-chlorobenzoate strictly at -20 °C under an argon atmosphere. If long-term storage is required, dissolving the compound in a non-polar solvent (like hexanes) can dilute intermolecular interactions and slow polymerization[1].

Module 2: Multicomponent Reaction (MCR) Optimization

Q3: During the Ugi-4CR with this isocyanide, my reaction stalls at 30% conversion. How can I drive it to completion? Causality & Expert Insight: The Ugi reaction relies on the isocyanide carbon acting as a nucleophile to attack the iminium ion[3]. The strong electron-withdrawing nature of the -Cl and -COOMe groups severely diminishes the electron density on the isocyanide carbon, making it a poor nucleophile and slowing down the alpha-addition step[4]. Solution: You must increase the electrophilicity of the iminium intermediate to compensate for the weak nucleophile. Switch the solvent from methanol to 2,2,2-trifluoroethanol (TFE). TFE is a strong hydrogen-bond donor that highly activates the imine without nucleophilically attacking it[3]. Additionally, adding a Lewis acid like Sc(OTf)₃ lowers the LUMO of the iminium intermediate, accelerating the reaction[4].

Q4: I am observing a major side product in my Ugi reaction. Mass spec indicates it is the Passerini product. How do I suppress this? Causality & Expert Insight: The Passerini reaction (a non-polar mechanism) directly competes with the Ugi reaction (a polar mechanism)[3]. Because methyl 3-isocyano-4-chlorobenzoate reacts slowly, any delay in imine formation allows the carboxylic acid and isocyanide to react directly with the aldehyde via the Passerini pathway[3]. Solution: Pre-form the imine. Stir the amine and aldehyde for 30–60 minutes (optionally with molecular sieves) before introducing the carboxylic acid and the isocyanide[4].

Quantitative Data: Ugi-4CR Optimization Matrix

The following table summarizes the causal relationship between solvent polarity, imine pre-formation, and the resulting yield when using the electron-deficient methyl 3-isocyano-4-chlorobenzoate in an Ugi-4CR.

| Solvent System | Additive / Catalyst | Imine Pre-formation | Isocyanide Conversion (%) | Major Product Pathway |

| Dichloromethane (DCM) | None | No | 25% | Passerini (Side-product) |

| Methanol (MeOH) | None | No | 45% | Ugi (Target) + Unreacted SM |

| Methanol (MeOH) | None | Yes (60 min) | 65% | Ugi (Target) |

| Trifluoroethanol (TFE) | Sc(OTf)₃ (10 mol%) | Yes (60 min) | >95% | Ugi (Target) |

Self-Validating Protocol: Water-Free Synthesis of Methyl 3-isocyano-4-chlorobenzoate

Note: This protocol incorporates built-in visual and thermal cues to confirm reaction progress without requiring immediate TLC or LCMS, preventing degradation during sampling.

-

Substrate Dissolution: Dissolve methyl 3-formamido-4-chlorobenzoate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

-

Validation Check: The solution must be completely clear. Any turbidity indicates moisture, which will prematurely quench the POCl₃.

-

-

Base Addition: Add triethylamine (Et₃N, 5.0 equiv) in one portion.

-

Validation Check: A very slight exotherm may occur. The solution should remain clear and pale.

-

-

Activation: Cool the reaction flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise over 10 minutes.

-

Validation Check (Critical): Immediate formation of dense white fumes in the headspace and a thick white precipitate (Et₃N·HCl salt) confirms the dehydration mechanism has initiated[2]. If no precipitate forms, the POCl₃ reagent has likely degraded.

-

-

Maturation: Stir the suspension at 0 °C for 10 minutes, then allow it to warm to room temperature for 20 minutes.

-

Validation Check: The reaction mixture will turn from pale yellow to a deeper amber/orange. A distinct, sharp isocyanide odor will develop (ensure rigorous fume hood ventilation)[1].

-

-

Water-Free Isolation: Do NOT quench with water or aqueous buffer. Directly pour the crude suspension onto a pre-packed silica gel plug (approx. 10 g silica per 1 g of starting material)[2].

-

Elution: Elute with a mixture of DCM/Hexanes (1:1 v/v).

-

Validation Check: The highly polar Et₃N·HCl salts and residual phosphoric byproducts will remain permanently trapped at the baseline of the silica plug. The target isocyanide will elute rapidly near the solvent front.

-

-

Concentration: Evaporate the solvent under reduced pressure (bath temperature <30 °C) to yield the pure methyl 3-isocyano-4-chlorobenzoate as an off-white to pale yellow solid. Store immediately at -20 °C under argon[1].

Sources

Technical Support Center: Solvent Optimization for Methyl-3-isocyano-4-chlorobenzoate Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals troubleshoot and optimize the dehydration of methyl 3-formamido-4-chlorobenzoate into its corresponding isocyanide.

Isocyanide synthesis is notoriously challenging due to the functional group's sensitivity to hydrolysis, propensity for exothermic polymerization, and the historical reliance on toxic halogenated solvents. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure high-yield, sustainable outcomes.

Diagnostic Hub: Workflow & Decision Tree

Workflow for optimizing methyl-3-isocyano-4-chlorobenzoate synthesis.

Knowledge Base: Troubleshooting FAQs

Q1: Why do I observe a significant reversion of methyl-3-isocyano-4-chlorobenzoate back to the formamide precursor during workup? Causality: Isocyanides are highly sensitive to acid-catalyzed hydrolysis. During traditional POCl₃ dehydration, HCl is generated as a byproduct. If the solvent system (e.g., a DCM/water biphasic quench) allows oxonium ions to interact with the terminal isocyanide carbon, the molecule undergoes rapid hydration back to the formamide[1]. While the electron-withdrawing ester group on your specific molecule slightly stabilizes the isocyanide, it remains highly vulnerable in aqueous acidic conditions. Resolution: Switch to a strictly anhydrous workup or utilize a solvent-free system where triethylamine (TEA) acts as both the solvent and the acid scavenger[2].

Q2: Dichloromethane (DCM) gives good yields, but our facility is restricting halogenated solvents. What are the best drop-in replacements? Causality: DCM is traditionally favored because it readily dissolves both the formamide precursor and the dehydrating agent while remaining chemically inert. However, Dimethyl Carbonate (DMC) is an exceptional green alternative. DMC possesses a sufficient dielectric constant to stabilize the highly polar transition state during the elimination of the leaving group, but unlike DCM, it is biodegradable and non-toxic[3]. Resolution: Substitute DCM with DMC, and swap POCl₃ for p-Toluenesulfonyl chloride (p-TsCl) with pyridine. This combination drastically lowers the E-factor (environmental impact) while maintaining >90% yields for aromatic isocyanides[3].